molecular formula C9H14ClN3O2 B13496597 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, Mixture of diastereomers

4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B13496597
M. Wt: 231.68 g/mol
InChI Key: FLASMEVZZXROPN-UHFFFAOYSA-N
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Description

This compound features a cyclohexane backbone substituted with a 1,2,3-triazole ring at the 4-position and a carboxylic acid group at the 1-position, forming a hydrochloride salt. The presence of multiple stereocenters in the cyclohexane ring results in a mixture of diastereomers. Such structural complexity is common in pharmaceutical intermediates, where stereochemistry influences bioavailability and target binding .

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

4-(triazol-1-yl)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12;/h5-8H,1-4H2,(H,13,14);1H

InChI Key

FLASMEVZZXROPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)N2C=CN=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Comparison with Similar Compounds

Structural Analogues from Building Block Catalogues ()

Key compounds for comparison include:

Compound Name Molecular Formula Molecular Weight Structural Features Synthesis Method Key Properties
Target Compound C₉H₁₂ClN₃O₂ (estimated) ~245.67 Cyclohexane + triazole + carboxylic acid (HCl salt); diastereomers CuAAC for triazole; cyclohexane functionalization High polarity, hygroscopic, diastereomer-dependent solubility
2-Azaspiro[4.6]undecane-4-carboxylic acid hydrochloride C₈H₁₁ClN₂O₄ 234.64 Spirocyclic amine + carboxylic acid (HCl salt) Mitsunobu reaction or ring-closing metathesis Crystalline, moderate solubility in polar solvents
4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride C₇H₁₂ClNO₃ 193.63 Bicyclic ether + amino acid (HCl salt) Stereoselective cyclization Low melting point, high water solubility
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride C₇H₁₁ClN₄O₂ 218.65 Branched alkyl chain + triazole + carboxylic acid (HCl salt) CuAAC followed by HCl salt formation Amorphous solid, pH-sensitive stability

Key Differences :

  • Stereochemical Complexity : The target compound’s diastereomer mixture complicates crystallization and purification compared to single-isomer analogues like 2-azaspiro compounds .
  • Hydrogen-Bonding Capacity : The triazole in the target compound provides stronger hydrogen-bonding sites than ether or spirocyclic amines, impacting solubility and intermolecular interactions .
  • Synthetic Routes : CuAAC is regioselective for 1,4-triazoles, whereas spirocyclic compounds often require multi-step cyclization, reducing yield .

Heterocyclic Derivatives with Triazole/Tetrazole Moieties ()

Compounds such as 1,5-dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-tetrazol-1-yl)-2-phenylpyrazol-3-one () share the triazole/tetrazole heterocycles but differ in core scaffolds.

  • Biological Relevance : Coumarin-linked derivatives () exhibit fluorescence and protease inhibition, whereas the target compound’s cyclohexane-carboxylic acid backbone is more suited for metal coordination or chiral resolution .
  • Thermal Stability : Tetrazoles () are thermally stable but less polar than triazoles, leading to divergent solubility profiles .

Crystallography and Refinement Challenges

The diastereomer mixture in the target compound complicates X-ray crystallography. SHELXL () is widely used for small-molecule refinement, but overlapping diastereomers may require advanced techniques like twin refinement or NMR crystallography . In contrast, single-isomer analogues (e.g., 2-azaspiro compounds) are more amenable to routine crystallographic analysis .

Pharmacological Potential

The hydrochloride salt enhances water solubility, critical for oral bioavailability .

Biological Activity

4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, a compound characterized by its unique triazole structure, has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS Number 1368614-33-8

The presence of the triazole ring is significant as it enhances the compound's ability to interact with various biological targets through hydrogen bonding and coordination interactions.

Research indicates that compounds containing triazole moieties often exhibit their biological effects through several mechanisms:

  • Antimicrobial Activity : The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.
  • Anticancer Properties : Studies have shown that 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting mitotic spindle formation. This is particularly relevant in cancer cells with centrosome amplification .
  • Enzyme Inhibition : The compound has been observed to interact with various enzymes, potentially acting as a competitive inhibitor. This interaction is facilitated by the hydrogen-bonding capabilities of the triazole ring.

Biological Activity Studies

Several studies have highlighted the biological activities of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole-containing compounds demonstrated significant anticancer activity by targeting mitotic kinesins such as HSET (KIFC1). The compounds induced multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death .

Case Study 2: Antimicrobial Effects

Research on related triazole compounds indicated effective antimicrobial properties against a range of pathogens. The mechanism was linked to the inhibition of ergosterol biosynthesis, similar to other known antifungal agents .

Comparative Analysis with Related Compounds

The biological activity of 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can be compared with structurally similar compounds:

Compound NameBiological ActivityUnique Features
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochlorideAntimicrobial and anticancer propertiesContains a different triazole isomer impacting activity
Rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloridePotential distinct pharmacological propertiesStereoisomer that may exhibit different activity

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